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Compound of Interest

Compound Name: 1-Phenyl-2-nitropropene

Cat. No.: B1663983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data used to confirm the

chemical structures of 1-phenyl-2-nitropropene (P2NP) and its derivatives. The structural

elucidation of these compounds is critical for ensuring the quality and purity of intermediates in

pharmaceutical synthesis and for forensic applications. This document summarizes key

spectroscopic data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS) to aid researchers in the identification and characterization of this class of compounds.

Detailed experimental protocols for these analytical techniques are also provided.

Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for P2NP and some of its

derivatives. Due to the limited availability of published spectroscopic data for a wide range of

P2NP derivatives, data for structurally similar chalcones with relevant substituents are included

for comparative purposes and are clearly noted. These comparisons can help in predicting the

spectral features of other P2NP derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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¹H NMR spectroscopy is a powerful tool for identifying the hydrogen atoms in a molecule,

providing information about their chemical environment, proximity to other protons, and

connectivity. The data below is for spectra recorded in deuterated chloroform (CDCl₃).

Compound
Aromatic
Protons
(ppm)

Vinylic
Proton
(ppm)

Methyl
Protons
(ppm)

Other
Protons
(ppm)

Reference

1-Phenyl-2-

nitropropene

(P2NP)

7.30-7.50 (m,

5H)
8.10 (s, 1H) 2.50 (s, 3H) - [1]

trans-4'-

Methoxy-4-

nitrochalcone

*

8.26 (d, 2H),

8.05 (d, 2H),

7.79 (d, 1H),

7.66 (d, 1H),

7.00 (d, 2H)

- -
3.90 (s, 3H, -

OCH₃)
[2]

Note: Data for trans-4'-methoxy-4-nitrochalcone is provided as a reference for a substituted

phenylpropenone system.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The

chemical shifts are indicative of the electronic environment of each carbon atom.

Compound
Aromatic
Carbons
(ppm)

Vinylic
Carbons
(ppm)

Methyl
Carbon
(ppm)

Other
Carbons
(ppm)

Reference

1-Phenyl-2-

nitropropene

(P2NP)

128.0-135.0
~140 (C-2),

~145 (C-1)
~14 - [3]

Note: Specific peak assignments for P2NP can vary slightly depending on the literature source.
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Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes molecular vibrations.

Compound

NO₂
Asymmetric
Stretch
(cm⁻¹)

NO₂
Symmetric
Stretch
(cm⁻¹)

C=C Stretch
(cm⁻¹)

Aromatic C-
H Stretch
(cm⁻¹)

Reference

1-Phenyl-2-

nitropropene

(P2NP)

~1520 ~1350 ~1640 ~3030 [3]

4-Chloro-2-

nitroaniline*
~1500 ~1340 - ~3100 [4]

Note: Data for 4-chloro-2-nitroaniline is provided to show the characteristic NO₂ stretching

frequencies in a substituted aromatic nitro compound.

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which aids in determining the molecular weight and elemental composition.

Compound
Molecular Ion
(m/z)

Key Fragment
Ions (m/z)

Ionization
Method

Reference

1-Phenyl-2-

nitropropene

(P2NP)

163 117, 115, 91, 77
Electron

Ionization (EI)
[5]

3,4-

Methylenedioxy-

P2NP (MDP2NP)

207
176, 150, 131,

105, 77

Chemical

Ionization (CI)
[6]
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Detailed and consistent experimental protocols are crucial for obtaining reproducible and

comparable spectroscopic data.

Synthesis of P2NP Derivatives (General Procedure via
Henry Reaction)
The most common method for synthesizing P2NP and its derivatives is the Henry (nitroaldol)

reaction.[1]

Reaction Setup: A mixture of the appropriately substituted benzaldehyde (1 equivalent),

nitroethane (1.5 equivalents), and a basic catalyst (e.g., n-butylamine, 0.1 equivalents) in a

suitable solvent (e.g., toluene or ethanol) is prepared in a round-bottom flask equipped with a

reflux condenser and a Dean-Stark trap (if toluene is used).

Reaction Execution: The reaction mixture is heated to reflux. The progress of the reaction is

monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

Work-up: The reaction mixture is cooled to room temperature. The solvent is removed under

reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and

washed with dilute hydrochloric acid, followed by brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is evaporated. The crude product is purified by recrystallization from a suitable

solvent (e.g., ethanol or isopropanol) to yield the crystalline P2NP derivative.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified P2NP derivative in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include

a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good
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signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-220

ppm) is used. A larger number of scans (typically several hundred to thousands) and a

longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and

longer relaxation times of the ¹³C nucleus.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
For solid samples like P2NP derivatives, the Attenuated Total Reflectance (ATR) or KBr pellet

method is commonly used.

Sample Preparation (ATR):

Place a small amount of the crystalline sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr

powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition: Place the ATR crystal with the sample or the KBr pellet in the sample

holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400

cm⁻¹, by co-adding a sufficient number of scans (e.g., 16-32) to obtain a high-quality

spectrum. A background spectrum of the empty ATR crystal or a pure KBr pellet should be

recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of the P2NP derivative (e.g., 1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS System: Use a GC-MS system equipped with a capillary column suitable for the

analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

GC Method:

Injector: Set the injector temperature to a value that ensures rapid volatilization of the

sample without thermal degradation (e.g., 250 °C).

Oven Program: Use a temperature program to separate the components of the sample. A

typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes,

and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

MS Method:

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragment

ions (e.g., m/z 40-400).

Data Analysis: Identify the peak corresponding to the P2NP derivative in the total ion

chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion

and the fragmentation pattern.

Visualizing Spectroscopic Analysis Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for the structural

confirmation of P2NP derivatives.
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Caption: General workflow for the synthesis and spectroscopic confirmation of P2NP

derivatives.
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Information Provided

P2NP Derivative Structure
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Caption: Complementary nature of spectroscopic techniques for P2NP structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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